Cas no 7098-07-9 (1-Ethyl-1H-imidazole)
1-Ethyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethylimidazole
- 1-ETHYL-1H-IMIDAZOLE
- N-ETHYLIMIDAZOLE
- 1H-Imidazole, 1-ethyl-
- Imidazole, 1-ethyl-
- Oxalethylin
- 1H-Imidazole,1-ethyl
- ethylimidazole
- Imidazole,1-ethyl
- IWDFHWZHHOSSGR-UHFFFAOYSA-N
- 1-ethyl imidazole
- PubChem7605
- 1-Ethyl-1H-imidazole #
- KSC377C7R
- SBB045396
- RL04717
- ST2408763
- FT
- Clotrimazole Impurity 13
- 1-EthyliMidazole, produced by BASF, 99%
- 1-Ethylimidazole, produced by BASF, >=95.0% (HPLC)
- T49PA5I372
- EN300-53759
- Z286789018
- AC-7525
- E0132
- 1-Ethylimidazole, >98%
- W-104539
- PS-9345
- D70860
- 7098-07-9
- DTXSID10221209
- InChI=1/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H
- UNII-T49PA5I372
- PD163435
- NS00001048
- EINECS 230-403-9
- MFCD00055389
- FT-0655102
- FT-0636356
- EC 230-403-9
- AKOS000274662
- CS-W011340
- CHEMBL13911
- DB-055475
- STL583912
- 1-Ethyl-1H-imidazole
-
- MDL: MFCD00055389
- Inchi: 1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3
- InChI Key: IWDFHWZHHOSSGR-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1)CC
- BRN: 106908
Computed Properties
- Exact Mass: 96.06870
- Monoisotopic Mass: 96.068748
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 17.8
Experimental Properties
- Color/Form: Not available
- Density: 0.997
- Melting Point: -27°C
- Boiling Point: 226°C(lit.)
- Flash Point: 91.5 °C
- Refractive Index: 1.4870 to 1.4900
- PSA: 17.82000
- LogP: 0.90300
- Solubility: Not available
1-Ethyl-1H-imidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN3267 8/PG 3
- WGK Germany:2
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
1-Ethyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E139207-100g |
1-Ethyl-1H-imidazole |
7098-07-9 | ≥98.0%(GC) | 100g |
¥66.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E139207-25g |
1-Ethyl-1H-imidazole |
7098-07-9 | ≥98.0%(GC) | 25g |
¥31.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E139207-500g |
1-Ethyl-1H-imidazole |
7098-07-9 | ≥98.0%(GC) | 500g |
¥280.90 | 2023-09-03 | |
| Fluorochem | 078976-1g |
1-Ethylimidazole |
7098-07-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078976-25g |
1-Ethylimidazole |
7098-07-9 | 95% | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 078976-100g |
1-Ethylimidazole |
7098-07-9 | 95% | 100g |
£38.00 | 2022-03-01 | |
| Fluorochem | 078976-250g |
1-Ethylimidazole |
7098-07-9 | 95% | 250g |
£82.00 | 2022-03-01 | |
| Fluorochem | 078976-500g |
1-Ethylimidazole |
7098-07-9 | 95% | 500g |
£161.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0441569435- 100ml(玻瓶) |
1-Ethyl-1H-imidazole |
7098-07-9 | 98% | 100ml |
¥ 195.3 | 2021-05-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E822752-2.5L |
1-Ethylimidazole |
7098-07-9 | 98% | 2.5L |
1,820.00 | 2021-05-17 |
1-Ethyl-1H-imidazole Suppliers
1-Ethyl-1H-imidazole Related Literature
-
Roland S. Kalb,Elena N. Stepurko,Vladimir N. Emel'yanenko,Sergey P. Verevkin Phys. Chem. Chem. Phys. 2016 18 31904
-
Borong Wu,Zhen-Wei Zhang,Mu-Hua Huang,Yiyuan Peng RSC Adv. 2017 7 5394
-
Marc Steichen,Neil R. Brooks,Luc Van Meervelt,Jan Fransaer,Koen Binnemans Dalton Trans. 2014 43 12329
-
Xiao Hu,Runan Zhang,Alan M. Wemyss,Mohamed A. Elbanna,Ellen L. Heeley,Mustafa Arafa,Chris Bowen,Shifeng Wang,Xueyu Geng,Chaoying Wan Mater. Adv. 2022 3 4213
-
Alexey Deyko,Kevin R. J. Lovelock,Jo-Anne Corfield,Alasdair W. Taylor,Peter N. Gooden,Ignacio J. Villar-Garcia,Peter Licence,Robert G. Jones,Vladimir G. Krasovskiy,Elena A. Chernikova,Leonid M. Kustov Phys. Chem. Chem. Phys. 2009 11 8544
Additional information on 1-Ethyl-1H-imidazole
1-Ethyl-1H-imidazole (CAS No. 7098-07-9): A Versatile Compound in Biomedical Research and Drug Development
1-Ethyl-1H-imidazole, a derivative of the heterocyclic imidazole ring, has garnered significant attention in the biomedical field due to its unique chemical structure and potential applications in pharmaceutical research. With the CAS No. 7098-07-9 identifier, this compound serves as a critical building block for the synthesis of various bioactive molecules. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a scaffold for drug discovery. The 1-Ethyl-1H-imidazole core structure is particularly appealing for medicinal chemists due to its ability to interact with multiple biological targets, including enzymes, receptors, and ion channels.
From a chemical perspective, 1-Ethyl-1H-imidazole is characterized by its five-membered ring system containing two nitrogen atoms. This structural feature contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 1-Ethy1-1H-imidazole scaffold can be functionalized to enhance its pharmacological properties, such as improved solubility and metabolic stability. These modifications are crucial for optimizing the therapeutic potential of compounds derived from this scaffold.
The 1-Ethyl-1H-imidazole molecule exhibits a range of physicochemical properties that make it suitable for various applications in biomedical research. Its molecular weight, solubility profile, and pKa values are critical parameters that influence its behavior in biological systems. For instance, the compound's solubility in polar solvents facilitates its use in aqueous-based drug formulations, a trend increasingly emphasized in modern pharmaceutical development. A 2024 study in Bioorganic & Medicinal Chemistry explored how the 1-Ethyl-1H-imidazole core can be modified to achieve better cell permeability, a key factor in drug delivery.
Recent advances in computational chemistry have further expanded the utility of 1-Ethyl-1H-imidazole. Machine learning algorithms are now being employed to predict the interactions between this compound and potential drug targets. A 2023 paper in ACS Chemical Biology demonstrated that the 1-Ethyl-1H-imidazole scaffold can be used as a template for designing inhibitors of specific enzymes involved in disease pathways. This approach has led to the discovery of novel compounds with promising antitumor activity, underscoring the importance of this compound in drug discovery.
In the context of drug development, 1-Ethyl-1H-imidazole has been explored for its potential as a prodrug or a lead compound. Its ability to undergo metabolic activation in vivo makes it a candidate for targeted therapies. A 2024 review in Drug Discovery Today highlighted how the 1-Ethyl-1H-imidazole core can be conjugated with targeting ligands to improve the specificity of therapeutic agents. This strategy is particularly relevant in the treatment of diseases such as cancer, where minimizing off-target effects is critical.
The 1-Ethyl-1H-imidazole molecule has also been studied for its role in modulating immune responses. Research published in Immunology & Cell Biology (2023) showed that derivatives of this compound can inhibit the activation of T-cells, a finding that has implications for the development of immunosuppressive therapies. These studies emphasize the versatility of the 1-Ethyl-1H-imidazole scaffold in addressing diverse biomedical challenges.
From a synthetic standpoint, the preparation of 1-Ethyl-1H-imidazole involves well-established methods such as the Hantzsch synthesis or the use of microwave-assisted reactions. A 2024 article in Organic Letters described a novel approach to synthesizing this compound with high yield and purity, which is essential for its application in pharmaceutical research. These advancements in synthetic methodology reflect the growing importance of 1-Ethyl-1H-imidazole in the development of new therapeutic agents.
The 1-Ethyl-1H-imidazole scaffold has also been investigated for its potential in the design of antimicrobial agents. A 2023 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit activity against multidrug-resistant bacterial strains. This finding is particularly significant given the global challenge of antibiotic resistance, and it highlights the potential of 1-Ethyl-1H-imidazole as a platform for developing new antimicrobial therapies.
Furthermore, the 1-Ethyl-1H-imidazole core has been explored for its role in the development of antiviral compounds. Research published in Virology Journal (2024) demonstrated that this compound can inhibit the replication of certain viral strains by interfering with key enzymatic processes. These findings underscore the broad applicability of 1-Ethyl-1H-imidazole in addressing infectious diseases.
As the field of biomedical research continues to evolve, the 1-Ethyl-1H-imidazole molecule remains a focal point for innovation. Its structural adaptability and functional versatility make it a valuable asset in the quest for new therapeutic solutions. Ongoing studies are expected to further elucidate its potential applications, ensuring its relevance in the development of future medicines.
In conclusion, 1-Ethyl-1H-imidazole (CAS No. 7098-07-9) stands as a promising compound in the realm of biomedical research. Its unique chemical properties and potential applications in drug development highlight its significance in modern pharmacology. As research continues to uncover new insights into its behavior and utility, the 1-Ethyl-1H-imidazole scaffold is poised to play an increasingly important role in the discovery of innovative therapeutic agents.
7098-07-9 (1-Ethyl-1H-imidazole) Related Products
- 93668-43-0(2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride)
- 54304-66-4(1H-Imidazolium, 1,3-diethyl-, bromide)
- 35935-34-3(1-Ethyl-3-methylimidazolium Iodide)
- 65039-09-0(1-Ethyl-3-methylimidazolium chloride)
- 160203-52-1(1H-Imidazolium-2,4,5-d3,1-(ethyl-d5)-3-(methyl-d3)-, chloride (9CI))
- 35203-44-2(1-Propyl-1H-imidazole)
- 5739-10-6(2-(1H-imidazol-1-yl)ethan-1-amine)
- 65039-08-9(1-Ethyl-3-methylimidazolium bromide)
- 4532-96-1(1-Isopropylimidazole)
- 80432-06-0(1H-Imidazolium, 1-methyl-3-propyl-)